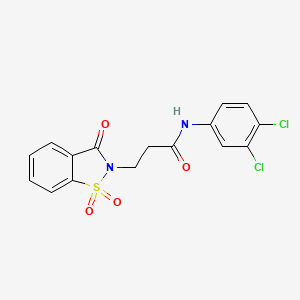

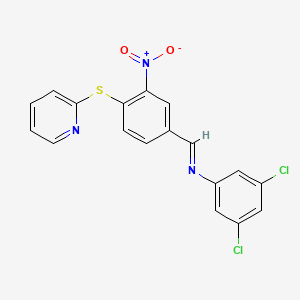

![molecular formula C12H10BrNO B2596834 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole CAS No. 2389009-27-0](/img/structure/B2596834.png)

8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole, also known as BDBO, is an organic compound that belongs to the class of benzo[b][1,4]oxazine derivatives. It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Molecular Structure Analysis

The molecular formula of 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole is C12H10BrNO and its molecular weight is 264.122. Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used in the synthesis of various biological materials . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology .科学的研究の応用

Drug Design and Synthesis

Benzoxazole derivatives, including 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole, are pivotal in drug design due to their pharmacological properties . They serve as key intermediates in synthesizing compounds with potential antibacterial, antifungal, anticancer, and anti-inflammatory effects. The presence of the bromo and methyl groups on the benzoxazole ring structure allows for further functionalization, which can lead to the development of novel therapeutic agents with enhanced efficacy and selectivity .

Antimicrobial Activity

The structural motif of benzoxazole is known to exhibit antimicrobial activity. Compounds synthesized from benzoxazole derivatives have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents. The electron-withdrawing bromo group in the 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole may contribute to its bioactivity, making it a valuable scaffold for developing new antimicrobials .

Cancer Research

Benzoxazole derivatives are explored for their anticancer properties. The 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole compound could be utilized in synthesizing analogs that target specific cancer cell lines. Research indicates that certain benzoxazole compounds have shown efficacy against human colorectal carcinoma, suggesting that derivatives of 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole may also possess anticancer activity .

Synthetic Organic Chemistry

In synthetic organic chemistry, benzoxazole derivatives are used as versatile intermediates. They can undergo various chemical reactions to produce a wide range of products. The bromo group in particular makes the 8-Bromo derivative a suitable candidate for further chemical transformations, such as Suzuki coupling reactions, which can lead to the synthesis of complex organic molecules .

Material Science

Benzoxazole structures are incorporated into materials for their unique properties, such as fluorescence. The 8-Bromo-2-methyl derivative could be used to synthesize fluorescent dyes or probes for biological imaging. These materials can be applied in various fields, including biochemistry and photophysics, to study biological processes at the molecular level .

作用機序

Benzoxazole derivatives have gained a lot of importance in the past few years due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

将来の方向性

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . With the increasing demand to develop newer antimicrobial agents and the need for developing new chemical entities to treat cancer, the study and development of benzoxazole derivatives like 8-Bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole are expected to continue .

特性

IUPAC Name |

8-bromo-2-methyl-4,5-dihydrobenzo[e][1,3]benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-7-14-12-10-6-9(13)4-2-8(10)3-5-11(12)15-7/h2,4,6H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFUDXNGWDDBNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)CCC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

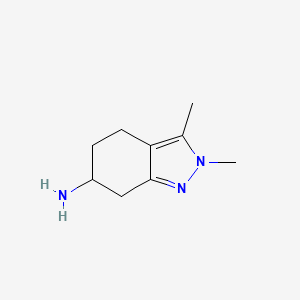

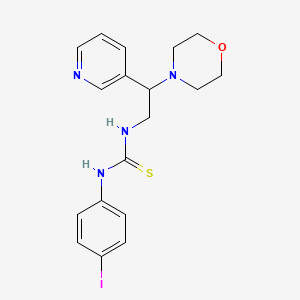

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)

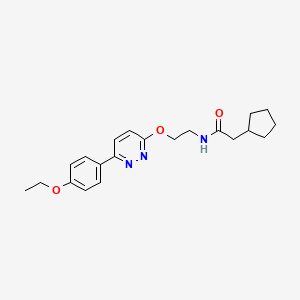

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)

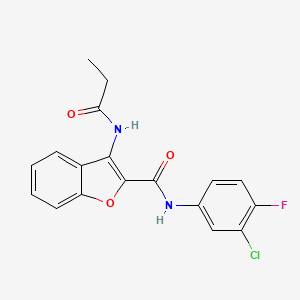

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2596761.png)

![3-(2,4-difluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2596762.png)

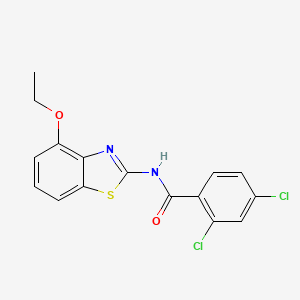

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)